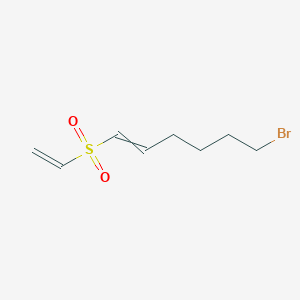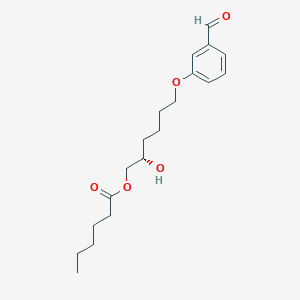![molecular formula C17H38O3Si2 B12616691 Triethoxy[1-(trimethylsilyl)oct-1-EN-1-YL]silane CAS No. 921200-42-2](/img/structure/B12616691.png)
Triethoxy[1-(trimethylsilyl)oct-1-EN-1-YL]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy[1-(trimethylsilyl)oct-1-en-1-yl]silane is an organosilicon compound characterized by the presence of both ethoxy and trimethylsilyl groups attached to a silicon atom. This compound is known for its versatility in various chemical reactions and its applications in different fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[1-(trimethylsilyl)oct-1-en-1-yl]silane typically involves the reaction of trimethylsilyl-substituted alkenes with triethoxysilane under specific conditions. The reaction is usually catalyzed by transition metals such as platinum or palladium, which facilitate the addition of the triethoxysilane to the alkene. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to ensure optimal reaction rates.
Solvent: Organic solvents like toluene or hexane are commonly used.
Catalyst: Platinum or palladium catalysts are employed to enhance the reaction efficiency.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems for catalyst addition and temperature regulation further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy[1-(trimethylsilyl)oct-1-en-1-yl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents such as chlorine or bromine can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Halosilanes or alkylsilanes.
Wissenschaftliche Forschungsanwendungen
Triethoxy[1-(trimethylsilyl)oct-1-en-1-yl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which Triethoxy[1-(trimethylsilyl)oct-1-en-1-yl]silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The ethoxy groups can undergo hydrolysis to form reactive silanols, which can further condense to form siloxane bonds. These reactions are crucial in the formation of silicone-based materials and coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: Similar in structure but contains a propynyl group instead of an octenyl group.
Propargyloxytrimethylsilane: Contains a propargyloxy group instead of an octenyl group.
Uniqueness
Triethoxy[1-(trimethylsilyl)oct-1-en-1-yl]silane is unique due to its combination of ethoxy and trimethylsilyl groups, which provide it with distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
921200-42-2 |
|---|---|
Molekularformel |
C17H38O3Si2 |
Molekulargewicht |
346.7 g/mol |
IUPAC-Name |
triethoxy(1-trimethylsilyloct-1-enyl)silane |
InChI |
InChI=1S/C17H38O3Si2/c1-8-12-13-14-15-16-17(21(5,6)7)22(18-9-2,19-10-3)20-11-4/h16H,8-15H2,1-7H3 |
InChI-Schlüssel |
LBNIBDWZKNSIFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=C([Si](C)(C)C)[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


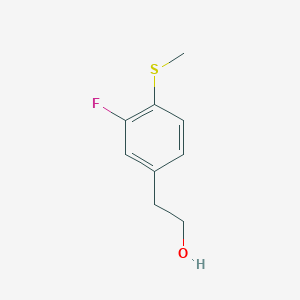

![2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12616622.png)

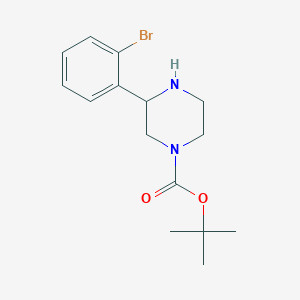
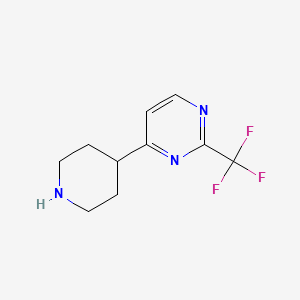
![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid](/img/structure/B12616635.png)
![4,5-Bis[2-(4-chlorophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B12616641.png)

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid](/img/structure/B12616657.png)
![3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole](/img/structure/B12616660.png)
![2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12616664.png)
